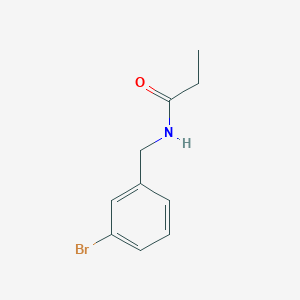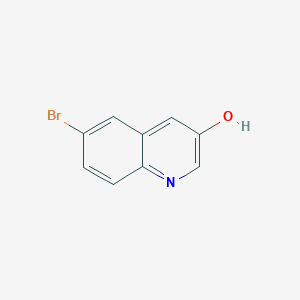
N-(3-bromobenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-bromobenzyl)propanamide is a chemical compound that is part of a broader class of compounds known as benzyl amides. These compounds typically consist of a benzyl group attached to an amide functional group. The presence of a bromine atom on the benzyl ring indicates that it is a halogenated derivative, which can have implications for its reactivity and physical properties.
Synthesis Analysis
The synthesis of N-(3-bromobenzyl)propanamide and related compounds often involves the reaction of an appropriate benzyl halide with an amide. For example, the oxidative debenzylation of N-benzyl amides using alkali metal bromide can lead to the formation of such compounds . This method provides a high-yield pathway to obtain the corresponding amides from N-benzyl amides. The synthesis can be carried out under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups.
Molecular Structure Analysis
The molecular structure of N-(3-bromobenzyl)propanamide can be inferred from studies on similar compounds. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide shows that it crystallizes in two polymorphs, both belonging to the monoclinic system . The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined by single-crystal X-ray diffraction, indicating a monoclinic system with specific space group parameters . These studies suggest that N-(3-bromobenzyl)propanamide would also exhibit a well-defined crystalline structure, potentially with polymorphism.
Chemical Reactions Analysis
The reactivity of N-(3-bromobenzyl)propanamide can be understood by examining the reactions of similar brominated benzyl amides. The bromine atom on the benzyl ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of fluorescent ATRP initiators involves the use of brominated benzyl amides as key intermediates . Additionally, the presence of the amide group can lead to hydrogen bonding and other non-covalent interactions that influence the compound's reactivity and supramolecular assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-bromobenzyl)propanamide can be extrapolated from related compounds. The crystal structure analyses provide insights into the supramolecular packing, which is often governed by hydrogen bonding and other intermolecular interactions . These interactions can affect the melting point, solubility, and stability of the compound. The presence of a bromine atom also influences the compound's density and refractive index. Theoretical calculations, such as those performed on 2-bromo-N-(2,4-difluorobenzyl)benzamide, can predict properties like electronic structure and molecular orbitals, which are relevant for understanding the compound's behavior in various chemical environments .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDZAOXOHCULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589295 |
Source


|
| Record name | N-[(3-Bromophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)propanamide | |
CAS RN |
915923-10-3 |
Source


|
| Record name | N-[(3-Bromophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)









